N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide
Description
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide is a synthetic benzamide derivative characterized by a 6-methoxyindole core linked via an ethyl group to a 2-methylbenzamide moiety. The 6-methoxyindole group is a common pharmacophore in bioactive molecules, often associated with receptor binding, while the 2-methylbenzamide component may serve as a directing group in metal-catalyzed C–H bond functionalization reactions .
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-3-4-6-16(13)19(22)20-10-9-14-12-21-18-11-15(23-2)7-8-17(14)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
JTBINGCNLXLVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide typically involves the formation of the indole ring followed by the attachment of the benzamide moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide has been studied for its interactions with biological systems, particularly in the context of cancer treatment and neuropharmacology.
Anticancer Properties
Research indicates that compounds with similar indole structures exhibit significant anticancer activity. For instance, a related compound, N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide, demonstrated potent inhibition against various cancer cell lines, including gastric cancer cells (MGC-803), with IC50 values as low as 29 μM . This suggests that this compound may possess similar anticancer properties due to structural similarities.
Neuropharmacological Effects
Indole derivatives are known for their neuroactive properties. The methoxy group in this compound may enhance its ability to cross the blood-brain barrier, potentially leading to neuroprotective effects or the modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications in the indole ring and the benzamide moiety can significantly influence its pharmacological properties.
Table 1: Structure-Activity Relationship Insights
| Compound | Modification | Biological Activity | IC50 (μM) |
|---|---|---|---|
| E20 | 5-Bromo | Anticancer | <70 |
| 1a | Various | Antiprotozoal | 81 |
| 1r | Optimized | Antimalarial | 0.005 |
The data indicate that specific substitutions can enhance potency against targeted biological pathways, which is critical for drug development .
Therapeutic Potential
Given its structural characteristics, this compound may be explored for various therapeutic applications:
Cancer Therapy
The potential for this compound to inhibit cancer cell proliferation suggests it could be developed as a novel anticancer agent. Further studies focusing on its selectivity and toxicity profiles would be essential.
Neurodegenerative Diseases
Due to its possible neuropharmacological effects, this compound could be investigated for applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Several studies have highlighted the efficacy of indole-based compounds in various biological contexts:
In Vitro Studies
In vitro evaluations have shown that indole derivatives can effectively inhibit cell growth across multiple cancer types while displaying lower toxicity to normal cells .
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological pathways . For example, they can inhibit the activity of certain enzymes or modulate receptor signaling, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Structure: Features a 2-methylbenzamide linked to an anthraquinone amine group.
- Synthesis: Achieved via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under inert conditions, yielding 94% using acid chloride vs. 24% with carboxylic acid and coupling agents (DCC/DMAP) .
- Application : Acts as an N,O-bidentate directing group in Ru- or Mn-catalyzed C–H bond activation for selective arylations .
N-(4-Chlorophenyl)-2-methylbenzamide (5k)
- Structure : Substitutes the indole-ethyl group with a 4-chlorophenylamine.
- Synthesis : Synthesized via Cu-catalyzed arylation of 2-bromo-2,2-difluoroacetamide with aryl boronic acids, achieving 70% yield .
- Differentiation : The electron-withdrawing chloro group may enhance electrophilic reactivity compared to the electron-donating methoxyindole group in the target compound.
Compounds Sharing the Indole-Ethyl Backbone
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide
- Structure : Replaces 2-methylbenzamide with 4-methoxybenzamide.
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide
- Structure : Substitutes benzamide with a phenylpropanamide chain.
- Properties : Increased hydrophobicity (logP = 3.5) due to the phenylpropane moiety, which may influence pharmacokinetics .
Compounds with Triazole or Thiazole Modifications
N-(2-[1-Benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)-2-methylbenzamide (78b)
- Structure : Incorporates a triazole ring instead of indole.
- Synthesis : Prepared via reaction of 2-methylbenzoyl chloride with triazole-containing amine, yielding 68% after column chromatography .
- Utility : Demonstrates the versatility of benzamide derivatives in generating diverse heterocyclic scaffolds.
Data Tables
Table 2. Physicochemical Properties of Indole-Ethyl Derivatives
Key Findings and Implications
- Synthetic Efficiency: Acid chloride routes generally outperform coupling-agent methods for benzamide synthesis (e.g., 94% vs. 24% in anthraquinone derivatives) .
- Directing Group Utility: N,O-bidentate groups (e.g., anthraquinone-based) enhance regioselectivity in C–H activation, suggesting the target compound’s methoxyindole group could similarly coordinate transition metals .
- Structural Flexibility : Modifying the amide or indole components tunes electronic and steric properties, enabling tailored applications in catalysis or drug discovery .
Biological Activity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide, a compound belonging to the indole family, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's structure, properties, and various biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O2, with a molecular weight of 308 Da. The compound features an indole ring, which is known for its diverse biological activities. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 308 Da |
| LogP (octanol-water partition coefficient) | 3.52 |
| Polar Surface Area (Ų) | 54 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, this compound has been studied for its effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in breast cancer cells (MCF-7) by increasing lactate dehydrogenase (LDH) levels, suggesting cytotoxic effects at higher concentrations .
Case Study: MCF-7 Cell Line
- IC50 Value : The compound demonstrated an IC50 value of approximately 225 µM against MCF-7 cells.
- Mechanism : The treatment resulted in cell cycle arrest in the S phase, indicating a possible mechanism of action through apoptosis induction.
Antioxidant Activity
The antioxidant properties of this compound were evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated significant free radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests a potential role in managing inflammatory conditions .
Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antioxidant | Significant free radical scavenging activity | |
| Anti-inflammatory | Inhibits IL-6 and TNF-alpha production |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates pathways leading to programmed cell death in cancer cells.
- Cytokine Inhibition : It modulates inflammatory pathways by inhibiting specific cytokines.
- Radical Scavenging : Its structure allows it to interact with free radicals, thereby reducing oxidative stress.
Q & A
Q. What are the standard synthetic routes for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with indole derivatives and benzamide precursors. Key steps include:
- Amide bond formation : Coupling 6-methoxyindole-3-ethylamine with 2-methylbenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane .
- Purification : Recrystallization (e.g., using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
- Characterization :
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity (e.g., methoxy protons at ~3.8 ppm; indole NH at ~10.5 ppm) .
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₀N₂O₂: 309.16) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments (e.g., indole C3 ethyl chain protons as triplets at δ 3.2–3.5 ppm) .
- ¹³C NMR confirms carbonyl (C=O) signals at ~168 ppm and quaternary carbons in the indole ring .
- Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹; indole NH stretch at ~3400 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Systematic structural modifications :
- Vary substituents on the indole (e.g., replace methoxy with halogens or alkyl groups) or benzamide (e.g., introduce electron-withdrawing groups) .
- Use parallel synthesis to generate libraries of analogs (e.g., via Suzuki-Miyaura coupling for aryl substitutions) .
- Biological assays :
- Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer) to correlate substituent effects with activity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors .
Q. What methodologies resolve contradictions in reported biological activities across different assays?
Methodological Answer:
- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal validation :
- Use SPR (surface plasmon resonance) to confirm binding kinetics if cell-based assays show discrepancies .
- Test metabolites (e.g., via LC-MS) to rule out degradation products .
- Data normalization : Report IC₅₀ values relative to positive controls (e.g., cisplatin for cytotoxicity) to enable cross-study comparisons .
Q. How can reaction conditions be optimized to improve synthetic yields for scale-up in academic research?
Methodological Answer:
- Solvent selection : Replace dichloromethane with DMF for better solubility of indole intermediates .
- Catalyst screening : Test Pd/C or copper iodide for coupling reactions; optimize equivalents (e.g., 0.1–1 mol%) .
- Temperature control : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate amide bond formation .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME modeling :
- Use SwissADME to predict bioavailability (%ABS = 65–80%) and blood-brain barrier penetration (logBB < 0.3) .
- CYP450 inhibition : Screen via docking to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
- Molecular dynamics simulations : Analyze binding stability (RMSD < 2 Å) with targets over 100 ns trajectories (e.g., GROMACS) .
Q. How do researchers validate the compound’s enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic assays :
- Measure Michaelis-Menten constants (Km, Vmax) under varying substrate concentrations (e.g., 0–100 μM ATP for kinase inhibition) .
- Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., EGFR kinase) to resolve binding modes (resolution ≤ 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
